4-Quinolinamine, 7-ethoxy-
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Overview
Description
4-Quinolinamine, 7-ethoxy- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. The compound 4-Quinolinamine, 7-ethoxy- is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
The synthesis of 4-Quinolinamine, 7-ethoxy- typically involves several steps, including nitration, reduction, and substitution reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
4-Quinolinamine, 7-ethoxy- undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Common reagents for substitution reactions include halides and alkoxides, leading to the formation of various substituted quinoline derivatives
Major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antimalarial agent.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating infectious diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Quinolinamine, 7-ethoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This inhibition can result in the antimicrobial and antimalarial effects observed in various studies .
Comparison with Similar Compounds
Similar compounds to 4-Quinolinamine, 7-ethoxy- include other quinoline derivatives such as:
- 4-Quinolinamine, 7-chloro-
- 4-Quinolinamine, 7-methoxy-
- 4-Quinolinamine, 7-ethoxy-2-quinolinamine
These compounds share a similar quinoline backbone but differ in their substituent groups, which can significantly affect their biological activities and chemical properties. The uniqueness of 4-Quinolinamine, 7-ethoxy- lies in its specific ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets .
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
7-ethoxyquinolin-4-amine |
InChI |
InChI=1S/C11H12N2O/c1-2-14-8-3-4-9-10(12)5-6-13-11(9)7-8/h3-7H,2H2,1H3,(H2,12,13) |
InChI Key |
LGHOMAJNKRILOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NC=CC(=C2C=C1)N |
Origin of Product |
United States |
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